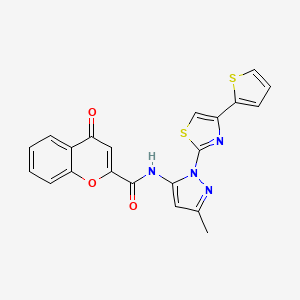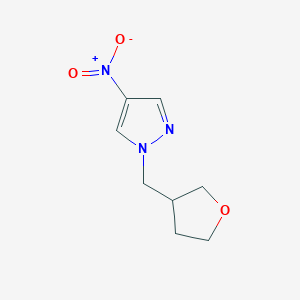![molecular formula C23H24N4O4 B3216600 2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1172248-55-3](/img/structure/B3216600.png)
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosinase Inhibition
Overview: Tyrosinase is a key enzyme involved in melanin synthesis. Inhibiting tyrosinase activity can have implications in treating hyperpigmentation disorders, skin aging, and even certain cancers.
Compound of Interest:2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide: (let’s call it Compound 1c) has been identified as a potent tyrosinase inhibitor.
Findings:- Inhibition Activity : Compound 1c demonstrated strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
- Mechanism : It directly interacts with tyrosinase residues in the active site, acting as a competitive inhibitor .
- Anti-Melanogenic Effect : In B16F10 melanoma cells, Compound 1c reduced melanin content and intracellular tyrosinase levels induced by α-MSH and IBMX .
Implications: Compound 1c holds promise as a therapeutic agent for hyperpigmentation-related conditions.
Skin Lightening
Overview: Skin lightening agents are sought after for cosmetic and dermatological applications. They help reduce melanin production and improve skin tone.
Compound of Interest:1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one: (let’s call it Compound UP302) has skin lightening properties.
Findings:- Topical Application : A reconstructed skin model (MelanoDerm) showed significant skin lightening and decreased melanin production upon topical application of 0.1% UP302 .
- Safety : No adverse effects on cell viability, melanocyte morphology, or overall tissue histology were observed .
Implications: Compound UP302 could be used in skin lightening formulations.
Bile Acid Transporter Inhibition
Overview: Inhibitors of bile acid transporters have potential therapeutic applications in hypercholesterolemia.
Compound of Interest:Methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylvaleryl)-4-hydroxy-6,7,8-trimethoxy-2-naphthoate: (let’s call it Compound S-8921) inhibits the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2).
Findings:Mécanisme D'action
Target of Action
The primary targets of this compound are PTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various biological processes, including signal transduction, lipid metabolism, and inflammatory responses.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it inhibits the activity of PTPN1 with an IC50 value of 86, and ALOX5 with an IC50 value of 69 . The inhibition of these proteins can lead to changes in cellular signaling pathways and metabolic processes.
Biochemical Pathways
The compound affects the sphingolipid biosynthesis pathway. In a study on wild tobacco Nicotiana attenuata, it was found that the compound inhibits sphingolipid biosynthesis in herbivores through postingestive backbone hydroxylation products . This results in the plant gaining defense against herbivores .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It has a high plasma protein binding rate of 0.9825, suggesting a high degree of distribution within the body . Its clearance rate is 13.429, indicating efficient elimination from the body . Its permeability in caco-2 cells, a model for human intestinal absorption, is low (-4713), suggesting that its oral bioavailability may be limited .
Result of Action
The molecular and cellular effects of the compound’s action include changes in cellular signaling pathways and metabolic processes. By inhibiting the activity of its target proteins, the compound can modulate cellular functions and responses. For instance, the inhibition of sphingolipid biosynthesis can lead to changes in cell membrane composition and function, affecting cellular processes such as signal transduction and cell proliferation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. For instance, the compound exists as a mixture of tautomers at physiological pH , which may influence its interaction with its targets
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-27-23-21(16(13-20(29)25-23)15-7-5-4-6-8-15)22(26-27)24-19(28)12-14-9-10-17(30-2)18(11-14)31-3/h4-11,16H,12-13H2,1-3H3,(H,25,29)(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPNJBYYYASBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dimethoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3216533.png)


![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3216542.png)

![3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3216562.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3216575.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3216583.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216584.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3216587.png)
![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3216590.png)
![2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216595.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B3216605.png)